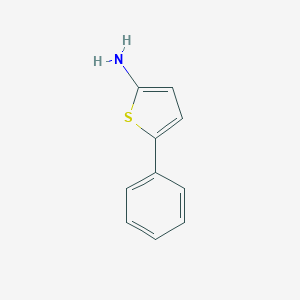

5-Phenylthiophen-2-amine

Descripción general

Descripción

5-Phenylthiophen-2-amine is a chemical compound with the CAS Number: 14770-85-5 . It has a molecular weight of 175.25 . The IUPAC name for this compound is 5-phenyl-2-thienylamine .

Synthesis Analysis

An original and effective approach for achieving trifluoromethyl hydroxyalkylation of 5-phenylthiophen-2-amine using α-trifluoromethyl ketones has been described . In recent years, the Friedel-Crafts reaction has been widely used to realize hydroxyalkylation on heterocycles such as indoles or thiophenes by means of a Lewis acid as a catalyst .Molecular Structure Analysis

The InChI code for 5-Phenylthiophen-2-amine is 1S/C10H9NS/c11-10-7-6-9(12-10)8-4-2-1-3-5-8/h1-7H,11H2 .Chemical Reactions Analysis

The reaction of Friedel-Crafts has been widely used to realize hydroxyalkylation on heterocycles such as indoles or thiophenes . This is the first time that a site-selective electrophilic aromatic substitution on the C3 atom of an unprotected 5-phenylthiophen-2-amine moiety is reported .Physical And Chemical Properties Analysis

5-Phenylthiophen-2-amine is a solid at room temperature . It should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .Aplicaciones Científicas De Investigación

Electrophilic Aromatic Substitution

5-Phenylthiophen-2-amine is used in trifluoromethyl hydroxyalkylation reactions . This process involves the site-selective electrophilic aromatic substitution on the C3 atom of an unprotected 5-phenylthiophen-2-amine moiety, allowing reactions in neutral conditions .

Synthesis of Site-Specific Substituted Compounds

An atom-economical approach has been developed to synthesize site-specific substituted 5-Phenylthiophen-2-amine from simple and commercially available starting materials, such as α-trifluoromethyl ketones .

Photovoltaic Cells

5-Phenylthiophen-2-amine is utilized in the fabrication of efficient bulk heterojunction photovoltaic cells . These cells show higher power conversion efficiency than other types .

Medicinal Chemistry

Amines like 5-Phenylthiophen-2-amine serve as essential components in drugs and bioactive molecules. They are involved in the development of novel amine-based therapeutics, including receptor ligands, enzyme inhibitors, and anticancer agents .

Molecular Simulations

Programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD use 5-Phenylthiophen-2-amine to produce impressive simulation visualizations .

Synthetic Intermediates

Amines are widely used as synthetic intermediates in various chemical reactions due to their nucleophilic properties .

Mecanismo De Acción

Target of Action

It’s worth noting that 2-aminothiophene (2-at) moiety, which is a part of the 5-phenylthiophen-2-amine structure, is widespread in fda-approved drugs and is known to confer many biological activities . For instance, a substituted-2-AT moiety demonstrated activity against Mycobacterium tuberculosis by targeting the Ag85 enzymes .

Mode of Action

5-Phenylthiophen-2-amine undergoes a site-selective electrophilic aromatic substitution on the C3 atom of its moiety . This reaction is valuable in a synthesis pathway as it allows the reaction to occur in neutral conditions between free amine . The reaction proceeds smoothly using an atom-economical metal-and catalyst-free methodology .

Biochemical Pathways

The compound is involved in the trifluoromethyl hydroxyalkylation reaction .

Pharmacokinetics

The compound is known to have high gi absorption and is bbb permeant . It is also known to be an inhibitor of CYP1A2 and CYP2C19 .

Action Environment

Safety and Hazards

Direcciones Futuras

The recent development of a catalyst-free site-selective hydroxyalkylation of 5-Phenylthiophen-2-amine using α-trifluoromethyl ketones through electrophilic aromatic substitution represents a significant advancement . This new method could pave the way for more efficient and environmentally friendly synthetic routes in the future .

Propiedades

IUPAC Name |

5-phenylthiophen-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NS/c11-10-7-6-9(12-10)8-4-2-1-3-5-8/h1-7H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKBJFUYQLLNSII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(S2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50276415 | |

| Record name | 5-phenylthiophen-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50276415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Phenylthiophen-2-amine | |

CAS RN |

14770-85-5 | |

| Record name | 5-phenylthiophen-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50276415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes the reported reaction with 5-phenylthiophen-2-amine unique compared to previous methods?

A1: The research highlights a novel, catalyst-free method for the site-selective hydroxyalkylation of 5-phenylthiophen-2-amine using α-trifluoromethyl ketones []. This is significant because previous methods often required:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(2-chlorophenyl)methyl]acetamide](/img/structure/B182400.png)

![5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-4(3H)-one](/img/structure/B182405.png)

![1-Amino-3-ethyl-1-[1-(4-fluorophenyl)cyclobutyl]pentan-3-ol](/img/structure/B182406.png)